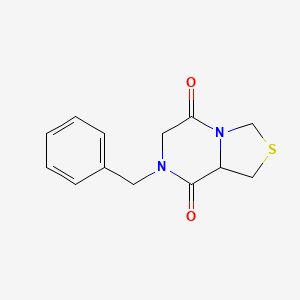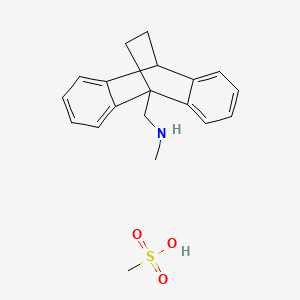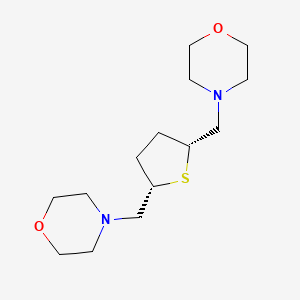
3-(2-Amino-5-cyanophenyl)-2-(2-diethylaminoethyl)isoindolin-1-one fumarate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Amino-5-cyanophenyl)-2-(2-diethylaminoethyl)isoindolin-1-one fumarate hydrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isoindolinone core, substituted with an amino and cyanophenyl group, and a diethylaminoethyl side chain. The fumarate hydrate form indicates that it is a salt formed with fumaric acid and contains water molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-5-cyanophenyl)-2-(2-diethylaminoethyl)isoindolin-1-one fumarate hydrate typically involves multiple steps:
Formation of Isoindolinone Core: The initial step involves the formation of the isoindolinone core. This can be achieved through the cyclization of a suitable phthalimide derivative under acidic or basic conditions.
Substitution Reactions: The introduction of the 2-amino-5-cyanophenyl group can be accomplished through nucleophilic aromatic substitution reactions. This step often requires the use of strong bases and high temperatures to facilitate the substitution.
Addition of Diethylaminoethyl Side Chain: The diethylaminoethyl side chain is introduced through alkylation reactions. This step typically involves the use of alkyl halides and a strong base to promote the alkylation.
Formation of Fumarate Salt: The final step involves the formation of the fumarate salt by reacting the free base with fumaric acid in an appropriate solvent, followed by crystallization to obtain the fumarate hydrate form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
3-(2-Amino-5-cyanophenyl)-2-(2-diethylaminoethyl)isoindolin-1-one fumarate hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as the cyano group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Strong bases (e.g., sodium hydride), alkyl halides, high temperatures.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted products with new functional groups introduced.
科学研究应用
3-(2-Amino-5-cyanophenyl)-2-(2-diethylaminoethyl)isoindolin-1-one fumarate hydrate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Studies focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for various diseases. Research includes its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 3-(2-Amino-5-cyanophenyl)-2-(2-diethylaminoethyl)isoindolin-1-one fumarate hydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes. Its effects can result in changes in cell behavior, including proliferation, apoptosis, and differentiation.
相似化合物的比较
Similar Compounds
3-(2-Amino-5-cyanophenyl)-2-(2-dimethylaminoethyl)isoindolin-1-one fumarate hydrate: Similar structure but with a dimethylaminoethyl side chain instead of diethylaminoethyl.
3-(2-Amino-5-cyanophenyl)-2-(2-piperidinylethyl)isoindolin-1-one fumarate hydrate: Contains a piperidinylethyl side chain, offering different chemical properties and biological activities.
Uniqueness
3-(2-Amino-5-cyanophenyl)-2-(2-diethylaminoethyl)isoindolin-1-one fumarate hydrate is unique due to its specific combination of functional groups and side chains, which confer distinct chemical reactivity and biological activity. Its fumarate hydrate form also enhances its solubility and stability, making it suitable for various applications.
属性
CAS 编号 |
116870-90-7 |
|---|---|
分子式 |
C25H28N4O5 |
分子量 |
464.5 g/mol |
IUPAC 名称 |
4-amino-3-[2-[2-(diethylamino)ethyl]-3-oxo-1H-isoindol-1-yl]benzonitrile;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C21H24N4O.C4H4O4/c1-3-24(4-2)11-12-25-20(16-7-5-6-8-17(16)21(25)26)18-13-15(14-22)9-10-19(18)23;5-3(6)1-2-4(7)8/h5-10,13,20H,3-4,11-12,23H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
HWZFVDJDALPHPI-WLHGVMLRSA-N |
手性 SMILES |
CCN(CC)CCN1C(C2=CC=CC=C2C1=O)C3=C(C=CC(=C3)C#N)N.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CCN(CC)CCN1C(C2=CC=CC=C2C1=O)C3=C(C=CC(=C3)C#N)N.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


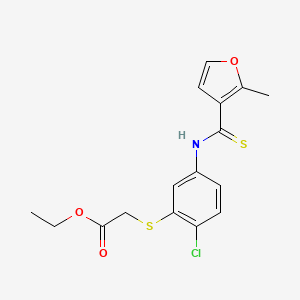
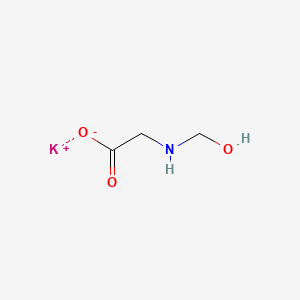
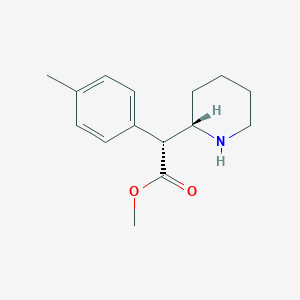
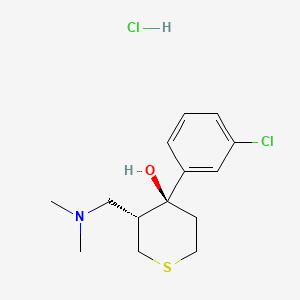
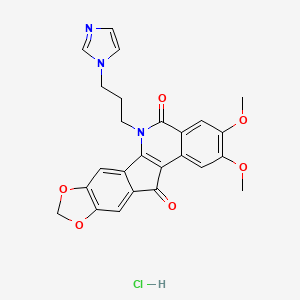

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12761886.png)
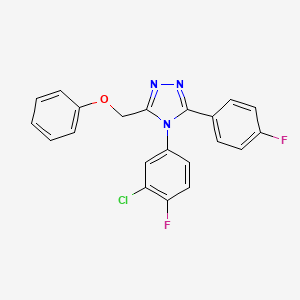
![(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate;trihydrate](/img/structure/B12761905.png)
